Cas no 82867-74-1 (mannotriose-di-(n-acetyl-d-glucosamine), tetrakis(galactosyl-n-acetyl-d-glucosaminyl))

Mannotriose-di-(N-acetyl-D-glucosamine) and tetrakis(galactosyl-N-acetyl-D-glucosaminyl) are complex oligosaccharides with significant applications in glycobiology research. These compounds serve as valuable substrates for studying glycosidase and glycosyltransferase activities, as well as investigating carbohydrate-protein interactions. Their well-defined structures make them useful for elucidating enzymatic pathways involved in glycan biosynthesis and degradation. These oligosaccharides are particularly relevant in the study of host-pathogen interactions, cell signaling, and immune response modulation due to their structural resemblance to natural glycoconjugates. Their high purity and characterized composition ensure reproducibility in experimental settings, facilitating precise mechanistic studies. These compounds are typically employed as standards in analytical methods such as HPLC and mass spectrometry for glycan profiling and structural characterization.
mannotriose-di-(n-acetyl-d-glucosamine), tetrakis(galactosyl-n-acetyl-d-glucosaminyl) structure
82867-74-1 structure
Product name:mannotriose-di-(n-acetyl-d-glucosamine), tetrakis(galactosyl-n-acetyl-d-glucosaminyl)
CAS No:82867-74-1
MF:C90H150N6O66
MW:2372.15463495255
CID:988274
PubChem ID:71297940

mannotriose-di-(n-acetyl-d-glucosamine), tetrakis(galactosyl-n-acetyl-d-glucosaminyl) Chemical and Physical Properties

Names and Identifiers

    • mannotriose-di-(n-acetyl-d-glucosamine), tetrakis(galactosyl-n-acetyl-d-glucosaminyl)
    • Asialo, galactosylated, tetraantennary, N-linked glycan (NA4)
    • NA4 N-GLYCAN
    • Galb1-4GlcNAcb1-6(Galb1-4GlcNAcb1-2)Mana1-6(Galb1-4GlcNAcb1-4(Galb1-4GlcNAcb1-2)Mana1-3)Manb1-4GlcNAcb1-4GlcNAc
    • beta-D-Galp-(1->4)-beta-D-GlcpNAc-(1->2)-[beta-D-Galp-(1->4)-beta-D-GlcpNAc-(1->4)]-alpha-D-Manp-(1->3)-{beta-D-Galp-(1->4)-beta-D-GlcpNAc-(1->2)-[beta-D-Galp-(1->4)-beta-D-GlcpNAc-(1->6)]-alpha-D-Manp-(1->6)}-beta-D-Manp-(1->4)-beta-D-GlcpNAc-(1->4)-D-GlcpNAc
    • N_FULL_76000000000000_GS_1919_c1
    • 82867-74-1
    • WURCS=2.0/5,13,12/[a2122h-1x_1-5_2*NCC/3=O][a2122h-1b_1-5_2*NCC/3=O][a1122h-1b_1-5][a1122h-1a_1-5][a2112h-1b_1-5]/1-2-3-4-2-5-2-5-4-2-5-2-5/a4-b1_b4-c1_c3-d1_c6-i1_d2-e1_d4-g1_e4-f1_g4-h1_i2-j1_i6-l1_j4-k1_l4-m1
    • Galbeta1-4GlcNAcbeta1-6(Galbeta1-4GlcNAcbeta1-2)Manalpha1-6[Galbeta1-4GlcNAcbeta1-4(Galbeta1-4GlcNAcbeta1-2)Manalpha1-3]Manbeta1-4GlcNAcbeta1-4GlcNAc
    • Gal(b1-4)GlcNAc(b1-2)[Gal(b1-4)GlcNAc(b1-4)]Man(a1-3)[Gal(b1-4)GlcNAc(b1-2)[Gal(b1-4)GlcNAc(b1-6)]Man(a1-6)]Man(b1-4)GlcNAc(b1-4)GlcNAc
    • CHEBI:147006
    • beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-[beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->2)]-alpha-D-Man-(1->6)-{beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->4)-[beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->2)]-alpha-D-Man-(1->3)}-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-D-GlcNAc
    • MDL: MFCD00467031
    • Inchi: InChI=1S/C90H150N6O66/c1-20(108)91-39-51(120)68(30(11-101)140-78(39)137)153-80-41(93-22(3)110)54(123)73(35(16-106)146-80)159-88-67(136)75(160-90-77(162-83-44(96-25(6)113)56(125)72(34(15-105)149-83)158-87-65(134)60(129)48(117)29(10-100)144-87)66(135)74(36(17-107)150-90)154-81-42(94-23(4)111)53(122)70(32(13-103)147-81)156-85-63(132)58(127)46(115)27(8-98)142-85)50(119)38(151-88)19-139-89-76(161-82-43(95-24(5)112)55(124)71(33(14-104)148-82)157-86-64(133)59(128)47(116)28(9-99)143-86)61(130)49(118)37(152-89)18-138-79-40(92-21(2)109)52(121)69(31(12-102)145-79)155-84-62(131)57(126)45(114)26(7-97)141-84/h26-90,97-107,114-137H,7-19H2,1-6H3,(H,91,108)(H,92,109)(H,93,110)(H,94,111)(H,95,112)(H,96,113)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45+,46+,47+,48+,49-,50-,51-,52-,53-,54-,55-,56-,57+,58+,59+,60+,61+,62-,63-,64-,65-,66+,67+,68-,69-,70-,71-,72-,73-,74-,75+,76+,77+,78?,79-,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90-/m1/s1
    • InChI Key: NMOVOKGRXPIVPX-NEKOLARASA-N
    • SMILES: CC(N[C@@H]1[C@@H](O)[C@H](O[C@H]2[C@H](NC(C)=O)[C@@H](O)[C@H](O[C@H]3[C@@H](O)[C@@H](O[C@@H]4[C@@H](O[C@H]5[C@H](NC(C)=O)[C@@H](O)[C@H](O[C@H]6[C@H](O)[C@@H](O)[C@@H](O)[C@H](O6)CO)[C@H](O5)CO)[C@@H](O)[C@H](O[C@H]7[C@H](NC(C)=O)[C@@H](O)[C@H](O[C@H]8[C@H](O)[C@@H](O)[C@@H](O)[C@H](O8)CO)[C@H](O7)CO)[C@H](O4)CO)[C@H](O)[C@H](O3)CO[C@@H]9[C@@H](O[C@H]%10[C@H](NC(C)=O)[C@@H](O)[C@H](O[C@H]%11[C@H](O)[C@@H](O)[C@@H](O)[C@H](O%11)CO)[C@H](O%10)CO)[C@@H](O)[C@H](O)[C@H](O9)CO[C@H]%12[C@H](NC(C)=O)[C@@H](O)[C@H](O[C@H]%13[C@H](O)[C@@H](O)[C@@H](O)[C@H](O%13)CO)[C@H](O%12)CO)[C@H](O2)CO)[C@H](OC1O)CO)=O

Computed Properties

  • Exact Mass: 2370.8565637g/mol
  • Monoisotopic Mass: 2370.8565637g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 41
  • Hydrogen Bond Acceptor Count: 72
  • Heavy Atom Count: 162
  • Rotatable Bond Count: 49
  • Complexity: 4620
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 64
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -26.7
  • Topological Polar Surface Area: 1110Ų

mannotriose-di-(n-acetyl-d-glucosamine), tetrakis(galactosyl-n-acetyl-d-glucosaminyl) Security Information

  • WGK Germany:3
  • Hazardous Material Identification: B
  • Storage Condition:2-8°C

mannotriose-di-(n-acetyl-d-glucosamine), tetrakis(galactosyl-n-acetyl-d-glucosaminyl) PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Biosynth
ON10174-10 ug
NA4 N-Glycan
82867-74-1
10ug
$392.70 2023-01-03
Biosynth
ON10174-20 ug
NA4 N-Glycan
82867-74-1
20ug
$669.90 2023-01-03
Biosynth
ON10174-50 ug
NA4 N-Glycan
82867-74-1
50ug
$693.00 2023-01-03
Biosynth
ON10174-250 ug
NA4 N-Glycan
82867-74-1
250ug
$1,732.50 2023-01-03
Biosynth
ON10174-100 ug
NA4 N-Glycan
82867-74-1
100ug
$1,039.50 2023-01-03

mannotriose-di-(n-acetyl-d-glucosamine), tetrakis(galactosyl-n-acetyl-d-glucosaminyl) Related Literature

Additional information on mannotriose-di-(n-acetyl-d-glucosamine), tetrakis(galactosyl-n-acetyl-d-glucosaminyl)

Compound CAS No. 82867-74-1: Mannitol Di-(N-Acetyl-D-Glucosamine), Tetrakis(Galactosyl-N-Acetyl-D-Glucosaminyl)

Mannitol di-(N-acetyl-D-glucosamine), tetrakis(galactosyl-N-acetyl-D-glucosaminyl) is a complex carbohydrate compound with the CAS registry number 82867-74-1. This compound is a derivative of mannitol, a well-known sugar alcohol, and is functionalized with N-acetyl-D-glucosamine (GlcNAc) groups. The presence of multiple GlcNAc units, specifically four galactosylated GlcNAc groups, makes this compound a unique member of the glycoside family. Its structure and properties have garnered significant attention in various fields, including biochemistry, pharmacology, and materials science.

The molecular structure of this compound is characterized by a central mannitol backbone, which serves as a scaffold for the attachment of four galactosyl-N-acetyl-D-glucosaminyl groups. This arrangement imparts the molecule with a high degree of branching and complexity, which is crucial for its biological activity and functional applications. Recent studies have highlighted the importance of such branched glycoconjugates in mimicking natural polysaccharides, which are essential components of cellular recognition and immune response.

Chemical synthesis of mannitol di-(N-acetyl-D-glucosamine), tetrakis(galactosyl-N-acetyl-D-glucosaminyl) involves multi-step glycosylation reactions. The process typically begins with the activation of mannitol as a nucleophile, followed by successive additions of galactose and GlcNAc units under controlled conditions. Advanced techniques such as enzymatic catalysis and microwave-assisted synthesis have been employed to optimize the yield and purity of the final product. These methods not only enhance the efficiency of synthesis but also ensure the stereochemical integrity of the glycosidic bonds.

One of the most promising applications of this compound lies in its potential as a drug delivery system. The hydrophilic nature of mannitol and the presence of multiple GlcNAc groups make it an ideal candidate for encapsulating hydrophobic drugs. Recent research has demonstrated that nanoparticles synthesized using this compound can effectively deliver anticancer agents to specific tumor sites, minimizing systemic toxicity while maximizing therapeutic efficacy. The biocompatibility and biodegradability of this compound further enhance its suitability for biomedical applications.

In addition to its role in drug delivery, mannitol di-(N-acetyl-D-glucosamine), tetrakis(galactosyl-N-acetyl-D-glucosaminyl) has shown potential in biomaterials science. Its ability to form self-assembled structures under physiological conditions makes it a valuable component in tissue engineering scaffolds. Studies have revealed that incorporating this compound into polymeric matrices improves cell adhesion and proliferation, making it a promising material for regenerative medicine applications.

The biological activity of this compound is closely tied to its ability to interact with specific lectins and receptors present on cell surfaces. Galactose residues on the molecule serve as recognition motifs for galectins, a family of proteins involved in various cellular processes such as apoptosis, proliferation, and immune regulation. Recent findings suggest that this compound can modulate galectin-mediated signaling pathways, offering new avenues for therapeutic intervention in diseases such as cancer and inflammatory disorders.

From an analytical standpoint, the characterization of mannitol di-(N-acetyl-D-glucosamine), tetrakis(galactosyl-N-acetyl-D-glucosaminyl) requires advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide insights into the stereochemistry, molecular weight distribution, and three-dimensional structure of the compound. Such detailed characterization is essential for ensuring consistency in manufacturing processes and validating its performance in various applications.

In conclusion, mannitol di-(N-acetyl-D-glucosamine), tetrakis(galactosyl-N-acetyl-D-glucosaminyl) represents a versatile platform for exploring novel applications in biomedicine and materials science. Its unique structure, combined with advancements in synthetic methodologies and analytical techniques, positions it as a key player in the development of next-generation therapies and biomaterials.

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